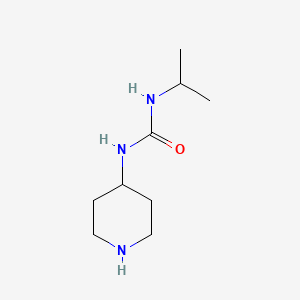
1-(Piperidin-4-yl)-3-(propan-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperidin-4-yl)-3-(propan-2-yl)urea is a chemical compound characterized by the presence of a piperidine ring and a urea moiety
Métodos De Preparación
The synthesis of 1-(Piperidin-4-yl)-3-(propan-2-yl)urea typically involves the reaction of piperidine derivatives with isocyanates or carbamates. One common method includes the reaction of 4-piperidone with isopropyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. These methods often employ catalysts to enhance the reaction rate and efficiency.
Análisis De Reacciones Químicas
1-(Piperidin-4-yl)-3-(propan-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be synthesized using reagents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include N-oxides, amines, and halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(Piperidin-4-yl)-3-(propan-2-yl)urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is utilized in the production of polymers and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(Piperidin-4-yl)-3-(propan-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparación Con Compuestos Similares
1-(Piperidin-4-yl)-3-(propan-2-yl)urea can be compared with other similar compounds, such as:
1-(Piperidin-4-yl)-3-(propan-2-yl)piperazine: This compound also contains a piperidine ring but differs in its additional piperazine moiety, which may confer different biological activities.
1-(Piperidin-4-yl)-3-(propan-2-yl)carbamate: Similar in structure but with a carbamate group instead of a urea moiety, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H19N3O |
|---|---|
Peso molecular |
185.27 g/mol |
Nombre IUPAC |
1-piperidin-4-yl-3-propan-2-ylurea |
InChI |
InChI=1S/C9H19N3O/c1-7(2)11-9(13)12-8-3-5-10-6-4-8/h7-8,10H,3-6H2,1-2H3,(H2,11,12,13) |
Clave InChI |
AXGWFNUZFXGNBJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)NC1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



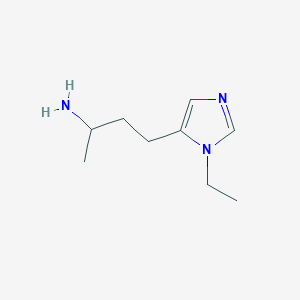
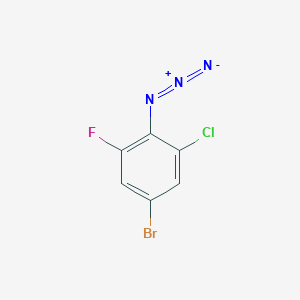
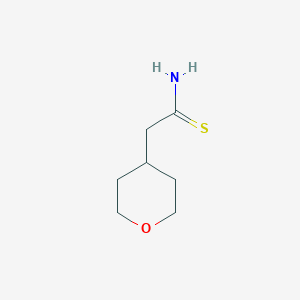
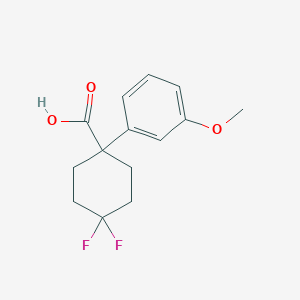
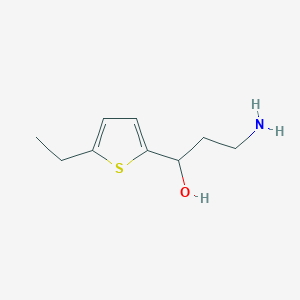
![2-(Isopropylthio)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B15316809.png)

![5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B15316824.png)




![rac-(1R,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B15316864.png)
